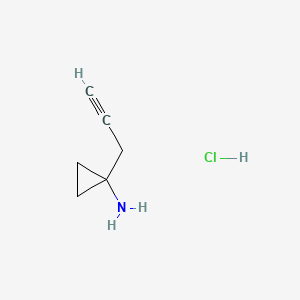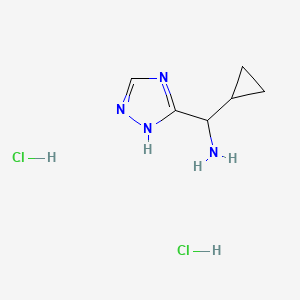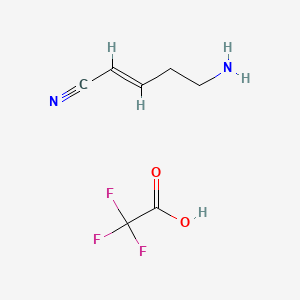![molecular formula C12H18FN3O2 B15297331 tert-butyl N-[2-(5-fluoropyrimidin-2-yl)propan-2-yl]carbamate](/img/structure/B15297331.png)
tert-butyl N-[2-(5-fluoropyrimidin-2-yl)propan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[2-(5-fluoropyrimidin-2-yl)propan-2-yl]carbamate: is an organic compound with the molecular formula C12H18FN3O2 It is a derivative of carbamate and pyrimidine, featuring a tert-butyl group and a fluoropyrimidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(5-fluoropyrimidin-2-yl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 5-fluoropyrimidine derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with 5-fluoropyrimidine in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-[2-(5-fluoropyrimidin-2-yl)propan-2-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as cesium carbonate, used to deprotonate and activate the reactants.
Solvents: Common solvents include 1,4-dioxane and methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while hydrolysis can produce amines.
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-[2-(5-fluoropyrimidin-2-yl)propan-2-yl]carbamate is used as a building block in organic synthesis. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific enzymes or receptors. For example, fluoropyrimidine derivatives are known for their anticancer properties.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(5-fluoropyrimidin-2-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids or enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, making it useful in the development of anticancer agents.
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate derivative used in similar synthetic applications.
2-Chloro-5-fluoropyrimidine: Another fluoropyrimidine derivative with different substitution patterns.
tert-Butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate hydrochloride: A related compound with an azetidine ring.
Uniqueness: tert-Butyl N-[2-(5-fluoropyrimidin-2-yl)propan-2-yl]carbamate is unique due to its specific combination of a tert-butyl carbamate group and a fluoropyrimidine moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C12H18FN3O2 |
|---|---|
Poids moléculaire |
255.29 g/mol |
Nom IUPAC |
tert-butyl N-[2-(5-fluoropyrimidin-2-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C12H18FN3O2/c1-11(2,3)18-10(17)16-12(4,5)9-14-6-8(13)7-15-9/h6-7H,1-5H3,(H,16,17) |
Clé InChI |
XEBQSVMVUQFSAD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C)(C)C1=NC=C(C=N1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[Ethyl(methyl)amino]methyl}benzoicacidhydrochloride](/img/structure/B15297248.png)

![tert-butylN-{8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}carbamatehydrochloride](/img/structure/B15297284.png)



![6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B15297305.png)
![1,6-Dioxa-9-azaspiro[3.6]decane](/img/structure/B15297311.png)
![3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B15297313.png)
![N-[(1,3-thiazol-5-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B15297318.png)

![1-(Hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B15297325.png)
![[(1E)-5-Hydroxypent-1-en-1-yl]boronic acid](/img/structure/B15297339.png)
![Tert-butyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15297340.png)
